Scaffold-Driven Inversion of Enzyme Selectivity: Pyrrolidine vs. Piperidine Core in BChE/MAO Inhibition
Replacing the piperidine ring with a pyrrolidine ring in 1,3-disubstituted N-propargylamine inhibitors reduces hBChE potency while increasing hMAO potency, directly demonstrating scaffold-controlled target selectivity [1]. This SAR trend is consistent across all synthesized derivatives [1][2].
| Evidence Dimension | Scaffold impact on enzyme inhibition potency (IC50 shift direction) |
|---|---|
| Target Compound Data | N-propargylpyrrolidine scaffold: potent hMAO-A inhibition (IC50 = 6.42 μM for compound 1), hMAO-B inhibition (IC50 = 7.83 μM); weaker hBChE inhibition (IC50 = 0.203–56.3 μM range across derivatives). |
| Comparator Or Baseline | N-propargylpiperidine scaffold: potent hBChE inhibition (sub-μM range); weaker or absent hMAO inhibition (based on prior SAR [22] cited in REFS-1). |
| Quantified Difference | Pyrrolidine scaffold shifts selectivity toward MAO; piperidine scaffold shifts selectivity toward BChE. No hAChE inhibition for either scaffold (IC50 > 100 μM). |
| Conditions | Recombinant human enzymes; IC50 determined after 5–15 min preincubation; Amplex Red assay for MAO, Ellman's assay for cholinesterases. |
Why This Matters
Procurement of the pyrrolidine-core building block is essential for programs targeting MAO over BChE; substituting with piperidine-core analogs will invert the selectivity profile, leading to failure in target engagement.
- [1] Košak U, Knez D, Pišlar A, et al. N-Propargylpyrrolidine-based butyrylcholinesterase and monoamine oxidase inhibitors. Chemico-Biological Interactions 2025, 420, 111681. DOI: 10.1016/j.cbi.2025.111681. View Source
- [2] Table 1 in Košak et al. (2025), reporting IC50 values for 10 N-propargylpyrrolidines against hAChE, hBChE, hMAO-A, and hMAO-B. View Source
